

# Chemical structure and properties of CDK/HDAC-IN-4

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## Compound of Interest

Compound Name: CDK/HDAC-IN-4

Cat. No.: B1669369

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An in-depth analysis of the provided search results indicates that "CDK/HDAC-IN-4" is not a specific, publicly documented chemical entity. Instead, the query returns information on a class of dual-target inhibitors that affect both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). To provide a comprehensive technical guide as requested, this document will focus on a representative and well-characterized example from this class, compound 11k, as described in the literature.[1] This guide will also draw upon data from other novel CDK/HDAC dual inhibitors where relevant to illustrate the broader principles and potential of this therapeutic strategy.

## Introduction to CDK/HDAC Dual Inhibitors

The coordinated regulation of the cell cycle and gene expression is fundamental to cellular homeostasis. Its dysregulation is a hallmark of cancer. Cyclin-Dependent Kinases (CDKs) are key drivers of cell cycle progression, while Histone Deacetylases (HDACs) play a crucial role in epigenetic regulation of gene transcription. The development of inhibitors that can simultaneously target both CDKs and HDACs presents a promising strategy for cancer therapy. [2][3] This dual-inhibition approach aims to synergistically induce cell cycle arrest and apoptosis in cancer cells.

Resistance to CDK4/6 inhibitors can arise from the upregulation of cyclin D1 and downregulation of the cell cycle regulator p21.[2] HDAC inhibitors can counteract this by upregulating acetyl-histone H3 and p21 expression.[2] The design of single molecules that

inhibit both CDK and HDAC activities is a rational approach to overcome such resistance mechanisms.

## Chemical Structure and Properties of Compound 11k

Compound 11k is a novel 2-anilino-4-triazolpyrimidine derivative designed as a dual CDK4 and HDAC inhibitor.[1] Its design incorporates the pharmacophore of a CDK4 inhibitor with a hydroxamic acid group, a known zinc-binding motif for HDAC inhibition.

While the exact chemical structure and properties of "**CDK/HDAC-IN-4**" are not available, the following table summarizes the properties of the representative compound 11k, based on the provided search results.

Property	Value	Reference
Chemical Scaffold	2-anilino-4-triazolpyrimidine	[1]
Key Functional Groups	Hydroxylamine (HDAC pharmacophore)	[1]

## Biological Activity and Mechanism of Action

Compound 11k has demonstrated potent inhibitory activity against both CDK4 and multiple HDAC isoforms, leading to significant anti-proliferative effects in various cancer cell lines.

## Enzymatic Inhibitory Activity

The following table summarizes the in vitro enzymatic inhibitory activities of compound 11k and other representative dual inhibitors.

Compound	Target	IC50 (nM)
11k	CDK4	23.59
HDAC1	61.11	
HDAC2	80.62	
HDAC6	45.33	
MFDCH016	CDK4	Potent (nM levels)
HDAC1	Potent (nM levels)	
HDAC6	Potent (nM levels)	
N14	CDK4/6	Potent (nM levels)
HDAC1/6	Potent (nM levels)	

References: Compound 11k[1], MFDCH016[2], N14[3]

## Anti-proliferative Activity

Compound 11k exhibits significant cytotoxic effects against a panel of human cancer cell lines.

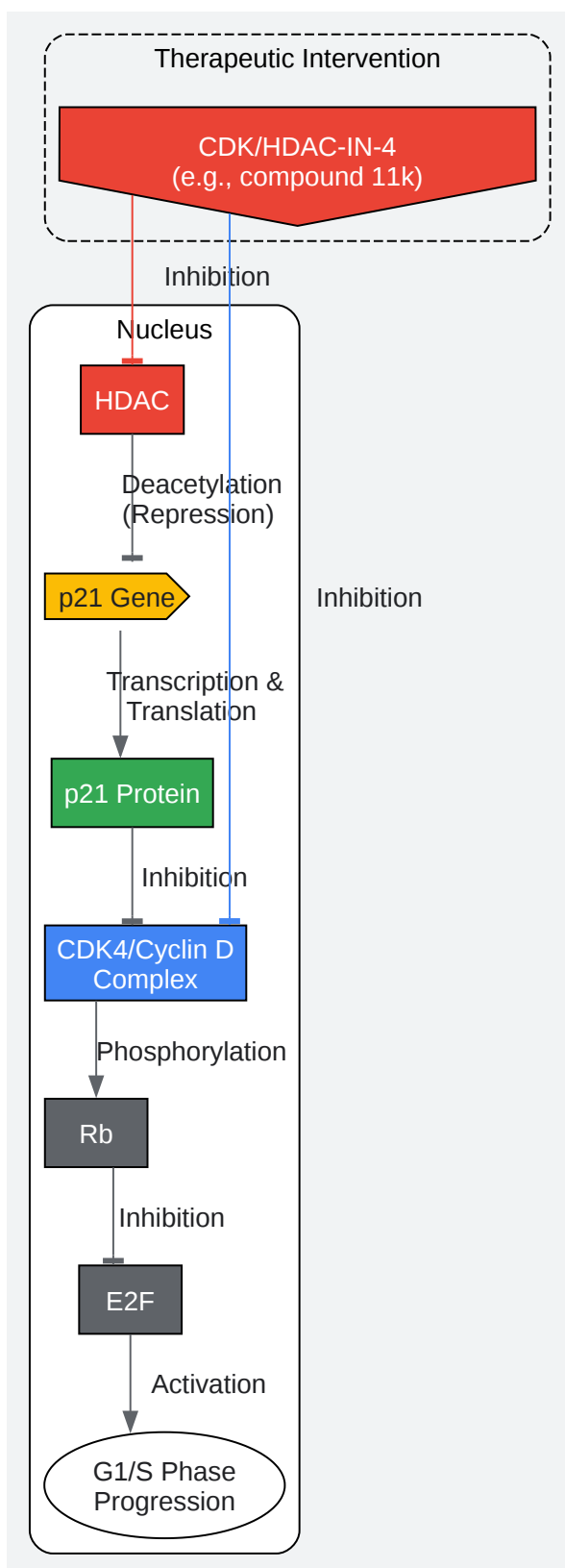
Cell Line	Cancer Type	IC50 (µM)
H460	Non-small cell lung cancer	1.20
MDA-MB-468	Triple-negative breast cancer	1.34
HCT116	Colorectal carcinoma	2.07
HepG2	Hepatocellular carcinoma	2.66

Reference:[1]

## Cellular Mechanism of Action

Further mechanistic studies have revealed that compound 11k induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in cancer cells.[1] This is consistent with the dual

inhibition of CDK4, which controls the G1/S phase transition, and HDACs, which regulate the expression of cell cycle-related proteins like p21. The proposed signaling pathway is illustrated below.



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Caption: Proposed signaling pathway of CDK/HDAC dual inhibitors.

## Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these compounds require access to the full-text scientific publications. However, based on the provided information, the key experiments likely involved the following general methodologies:

### Chemical Synthesis

The synthesis of 2-anilino-4-triazolpyrimidine derivatives would typically involve a multi-step organic synthesis process. This would likely start from commercially available precursors and involve reactions such as nucleophilic substitution and condensation to build the core structure, followed by the introduction of the HDAC-targeting pharmacophore.

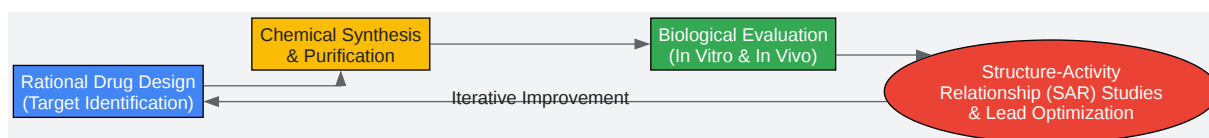
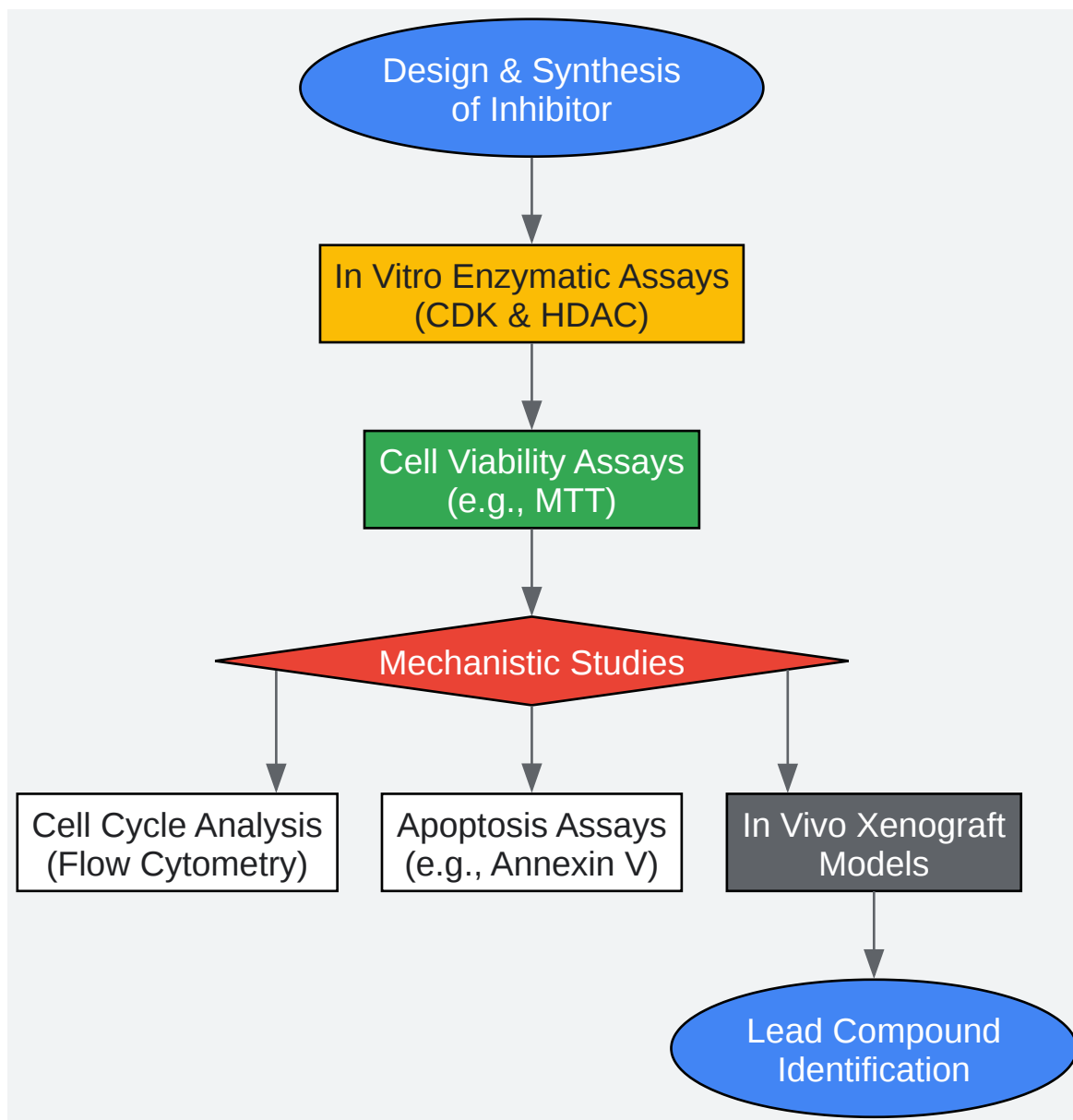
### In Vitro Kinase and Deacetylase Assays

The inhibitory activity of the compounds against CDK and HDAC enzymes is typically determined using in vitro biochemical assays. For example, a radiometric filter binding assay could be used for CDKs, measuring the incorporation of radioactive phosphate into a substrate protein. For HDACs, a fluorometric assay could be used, where a fluorogenic substrate is deacetylated by the enzyme, leading to a measurable increase in fluorescence.

### Cell-Based Assays

- **Cell Viability Assay:** The anti-proliferative activity of the compounds is commonly assessed using an MTT or similar colorimetric assay, which measures the metabolic activity of viable cells.
- **Cell Cycle Analysis:** Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the inhibitor. Cells are stained with a DNA-binding dye (e.g., propidium iodide), and the fluorescence intensity, which is proportional to the DNA content, is measured.
- **Apoptosis Assay:** Apoptosis can be detected by various methods, including Annexin V/propidium iodide staining followed by flow cytometry, or by Western blotting for apoptosis-related proteins such as cleaved caspases and PARP.

The following diagram illustrates a general experimental workflow for the characterization of a novel CDK/HDAC dual inhibitor.



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## References

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- 3. Discovery of a novel CDK4/6 and HDAC dual-targeting agent for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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